1-(Chloromethyl)-2-vinylbenzene
Description
Significance and Interdisciplinary Relevance of o-Chloromethylstyrene Analogs
The significance of o-chloromethylstyrene and its analogs lies in their ability to act as building blocks for materials with tailored properties. The presence of the chloromethyl group allows for a variety of post-polymerization modifications through nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups, leading to materials with applications in diverse fields such as materials science, catalysis, and biomedical engineering. For instance, polymers derived from vinylbenzyl chloride can be functionalized to create ion-exchange resins, which are crucial for water purification and separation technologies. Furthermore, the ability to graft specific molecules onto a polymer backbone allows for the development of specialized materials, including supports for solid-phase synthesis, drug delivery vehicles, and advanced coatings.
Historical Context of Vinylbenzyl Chloride Chemistry
The chemistry of vinylbenzyl chloride (VBC), commercially available as a mixture of meta and para isomers, has been a subject of investigation for several decades. Initially, research focused on the development of synthetic routes to these monomers and their subsequent polymerization. A common method for the production of chloromethylstyrene involves the chlorination of vinyltoluene. researchgate.net Another approach involves the chloromethylation of styrene (B11656). Early work established the utility of VBC in creating cross-linked resins, most notably in the production of chloromethylated polystyrene-divinylbenzene beads. These beads became a cornerstone of solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield. The historical development of VBC chemistry has thus been closely tied to the advancement of polymer-supported synthesis and catalysis. While the bulk of historical research has centered on the mixed isomers, it has laid the essential groundwork for understanding the reactivity and potential of individual isomers like 1-(chloromethyl)-2-vinylbenzene.
Structural Features and Their Implications for Reactivity
The reactivity of this compound is dictated by its two key functional groups: the vinyl group (-CH=CH₂) and the chloromethyl group (-CH₂Cl), positioned ortho to each other on the benzene (B151609) ring.
The vinyl group is susceptible to radical, cationic, and anionic polymerization, allowing for the formation of polystyrene-type polymer chains. The ortho-position of the chloromethyl group can sterically influence the polymerization process, potentially leading to polymers with different tacticities and physical properties compared to those derived from its meta- and para-isomers.
The chloromethyl group is a benzylic halide, making it highly reactive towards nucleophilic substitution. The proximity of the vinyl group in the ortho position can have electronic effects on the reactivity of the benzylic carbon. This dual functionality allows for two main synthetic strategies: polymerization of the monomer followed by functionalization of the chloromethyl groups on the polymer backbone, or nucleophilic substitution at the chloromethyl group to create a new functional monomer that can then be polymerized.
Spectroscopic data provides confirmation of these structural features. For instance, the ¹H NMR spectrum would show characteristic signals for the vinyl protons and the methylene (B1212753) protons of the chloromethyl group, along with the aromatic protons. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=C stretching of the vinyl group and the C-Cl stretching of the chloromethyl group.
Scope and Objectives of the Research Compendium
This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to collate and present the available scientific information strictly adhering to the core outline. This includes an examination of the significance of its analogs, the historical context of the broader class of vinylbenzyl chlorides, and a detailed analysis of its structural features and their influence on its chemical behavior. This compendium will present detailed research findings where available for the ortho-isomer and will utilize data from its more studied isomers to illustrate the general reactivity of this class of compounds when specific data for the ortho-isomer is not available. The content will be supported by interactive data tables to provide a clear and accessible presentation of key information.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl | nih.gov |
| Molecular Weight | 152.62 g/mol | nih.gov |
| IUPAC Name | 1-(chloromethyl)-2-ethenylbenzene | nih.gov |
| CAS Number | 22570-84-9 | nih.gov |
| Boiling Point | 223.4 °C at 760 mmHg (Predicted) | |
| Density | 1.066 g/cm³ (Predicted) | |
| Flash Point | 87 °C (Predicted) | |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data References for this compound
| Spectrum Type | Availability |
| Mass Spectrometry (GC-MS) | Available |
| Infrared (IR) Spectroscopy | Available |
| ¹H NMR Spectroscopy | Data reported in literature |
| ¹³C NMR Spectroscopy | Data reported in literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSEIIDJBCSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177095 | |
| Record name | 1-(Chloromethyl)-2-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22570-84-9 | |
| Record name | 1-(Chloromethyl)-2-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22570-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Vinylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-2-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-vinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-VINYLBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11K9944ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Pathways for 1 Chloromethyl 2 Vinylbenzene
Traditional Preparative Routes and Mechanistic Considerations
Traditional methods for producing vinylbenzyl chloride isomers, including the target ortho-isomer, have historically relied on multi-step processes that often yield a mixture of products. These routes are typically centered around the chemical transformation of a substituted toluene (B28343) precursor.
Chlorination-Dehydrohalogenation Strategies
A foundational strategy for synthesizing vinylbenzyl chloride involves a two-step chlorination-dehydrohalogenation sequence. The process begins with the chlorination of an appropriate precursor, such as 2-ethyltoluene for the ortho-isomer. This step typically involves the side-chain chlorination of the ethyl group. This is followed by a dehydrohalogenation step, where hydrogen chloride (HCl) is eliminated to form the vinyl group.
Chlorination: Introduction of a chlorine atom to the ethyl side chain of the toluene derivative.
Dehydrohalogenation: Removal of a hydrogen atom from one carbon and a chlorine atom from the adjacent carbon to create a double bond (the vinyl group).
This approach, while effective, can suffer from a lack of selectivity, leading to the formation of multiple chlorinated species and isomers, complicating the purification process.
Vapor-Phase Continuous Processes for Substituted Vinylbenzyl Chlorides
To improve efficiency and selectivity, continuous single-step vapor-phase processes have been developed. google.com This method combines halogenation and dehydrohalogenation into a single pass through a high-temperature reactor. google.com Starting with a substituted ethyltoluene, the reactant is mixed with a halogen gas and passed through a reactor bed at elevated temperatures. google.com
This process offers significant advantages by eliminating multiple reaction steps and increasing the total selectivity towards vinylbenzyl chloride and its immediate precursors. google.com The reaction product is then condensed, and a polymerization inhibitor is added before separation and purification. google.com
Liquid-Phase Approaches to Chloromethyl Vinyl Benzene (B151609)
Liquid-phase reactions represent an alternative to high-temperature vapor-phase processes. One documented method involves a two-step liquid-phase reaction where isopropyl toluene is first chlorinated using ultraviolet light. google.com The resulting chloromethyl chloroisopropyl benzene is then distilled and dehydrohalogenated by applying heat to yield chloromethylisopropenylbenzene. google.com
More contemporary liquid-phase dehydrohalogenation steps often employ a strong base in an organic solvent. For instance, the synthesis of the related para-isomer has been achieved with high yields using potassium hydroxide (B78521) as the base and 18-crown-6 (B118740) as a phase-transfer catalyst in toluene at a moderate temperature of 40°C. chemicalbook.com Such phase-transfer-catalyzed eliminations are effective for converting halogenated precursors to the desired vinyl product. chemicalbook.com
Emerging Methodologies for ortho-Isomer Synthesis
The primary challenge in synthesizing 1-(chloromethyl)-2-vinylbenzene is achieving regioselectivity—that is, selectively functionalizing the ortho position of the benzene ring while preventing the formation of meta- and para-isomers. Traditional methods starting from vinyltoluene often yield an isomeric mixture, necessitating difficult separation procedures. wikipedia.org Consequently, modern research focuses on developing novel catalytic systems that offer precise control over the reaction's regiochemical outcome.
Novel Catalytic Systems in Selective Functionalization
The development of advanced catalytic systems is at the forefront of modern organic synthesis, enabling reactions that were previously impractical. For the synthesis of vinyl chlorides, innovative catalysts provide pathways with high stereoselectivity and functional group tolerance under mild conditions.
One such advancement is the use of scandium triflate in combination with dimethylformamide (DMF) and benzoyl chloride to catalyze the conversion of aromatic ketones to aryl-(Z)-vinyl chlorides. organic-chemistry.org This method proceeds through an addition-elimination mechanism and offers an environmentally friendlier route with reduced waste compared to traditional methods that use stoichiometric phosphorus-based reagents. organic-chemistry.org While this specific example starts from a ketone, the principle of using highly selective metal triflate catalysts is a key area of emerging research for various transformations. organic-chemistry.org
Regioselective Synthesis of this compound
Achieving the regioselective synthesis of the ortho-isomer requires a strategy that directs the functionalization to specific positions on the aromatic ring. This can be accomplished by using starting materials with pre-existing functional groups that guide subsequent reactions or by employing highly selective catalysts.
For example, methods that build the molecule from smaller, pre-functionalized pieces can offer greater control. A highly regioselective synthesis of substituted pyrazoles was achieved by carefully selecting aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), which significantly improved regioselectivity over traditional protic solvents. organic-chemistry.org This highlights the critical role of reaction conditions in directing the outcome of a reaction.
In the context of this compound, a truly regioselective synthesis would likely involve a multi-step pathway where the ortho-relationship between the chloromethyl and a precursor to the vinyl group is established early. An alternative advanced approach involves the base-promoted regioselective synthesis of N-vinyl pyrazoles from vinyl sulfonium (B1226848) salts and diazo compounds, demonstrating a metal-free method for creating substituted vinyl structures with high precision. nih.gov The application of such principles—directing groups, solvent control, and novel catalytic reactions—is essential for the efficient and specific synthesis of this compound.
Precursor Chemistry and Intermediate Generation
The synthesis of this compound, also known as o-vinylbenzyl chloride, is a process of significant interest in polymer and materials science due to the compound's dual functionality. nih.govresearchgate.net The generation of this molecule relies on specific precursor chemistry and the controlled formation of key intermediates. The synthetic strategies employed are designed to introduce both the vinyl and chloromethyl groups onto the benzene ring in the desired ortho positions. Research has explored several distinct pathways, each starting from different precursors and proceeding through various intermediates.
Common synthetic approaches include the direct chloromethylation of a suitable precursor, the halogenation and subsequent dehydrohalogenation of an ethyltoluene isomer, and multi-step routes involving the generation and modification of specific di-halogenated intermediates. evitachem.comgoogle.com The choice of pathway can influence reaction efficiency, yield, and the profile of generated by-products. google.comgoogle.com
One established method involves the alkylation of styrene (B11656) using reagents like chloromethyl methyl ether or chloromethyl chloride, facilitated by a Lewis acid catalyst. evitachem.com An alternative, advanced method is a continuous vapor phase process that starts with a substituted ethyltoluene. evitachem.comgoogle.com This high-temperature process involves halogenation followed by dehydrohalogenation to yield the final product. evitachem.comgoogle.com Furthermore, phase transfer catalysis presents a milder route, often used for related isomers, which relies on the dehydrohalogenation of a di-halo precursor. google.com
The table below summarizes the key precursors and their roles in various synthetic routes.
| Precursor | Synthetic Method | Role of Precursor |
| Styrene | Friedel-Crafts Alkylation / Chloromethylation | The foundational aromatic structure to which a chloromethyl group is added. evitachem.com |
| o-Ethyltoluene | Continuous Vapor Phase Process | The starting material that undergoes both side-chain halogenation and dehydrohalogenation. evitachem.comgoogle.com |
| 1-(Chloromethyl)-2-(1-haloethyl)benzene | Dehydrohalogenation (Phase Transfer Catalysis) | An advanced intermediate from which a hydrogen halide is eliminated to form the vinyl group. google.comchemicalbook.com |
| Vinylbenzyl chloride-divinylbenzene (VBC-DVB) copolymers | Polymer Functionalization | An intermediate polymer that is subsequently aminated to create ion-exchange resins. researchgate.net |
Detailed studies of these pathways provide insight into the generation of intermediates. In the continuous vapor phase process, for example, the reaction of ethyltoluene with chlorine gas does not proceed directly to this compound with perfect selectivity. google.com Instead, a mixture of the target compound and several key precursors or related intermediates is formed. google.com A patent for this process details the selectivity of formation for these compounds in a single pass through the reactor. google.com
The research findings from this vapor phase process are outlined in the following data table. google.com
| Compound Formed | Selectivity of Formation (%) | Role / Classification |
| Vinylbenzyl Chloride | 13 | Target Product |
| Vinyltoluene | 33 | Precursor Intermediate |
| Ethylbenzyl Chloride | 24 | Precursor Intermediate |
| α-Chloroethylbenzyl Chloride | 2 | Precursor Intermediate |
| α-Chloroethyltoluene | 1 | Precursor Intermediate |
| Total Selectivity | 73 | Total selectivity to vinylbenzyl chloride and its precursors. google.com |
This data highlights the complexity of the reaction, where vinyltoluene and ethylbenzyl chloride are significant intermediates. google.com The relative amounts of these compounds can be adjusted by modifying reaction parameters such as temperature, reactant mole ratio, and contact time. google.com
In the phase transfer catalysis route, often applied to the para-isomer (p-chloromethyl styrene), a precursor such as p-chloromethyl-α-bromoethylbenzene is treated with a base like potassium hydroxide. google.comchemicalbook.com The reaction is carried out in a solvent like toluene at mild temperatures (e.g., 30-40 °C), and a phase transfer catalyst such as 18-crown-6 is used to facilitate the reaction, leading to high yields. google.comchemicalbook.com This method underscores the importance of precisely halogenated intermediates for generating the vinyl group through a controlled elimination reaction.
Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Vinylbenzene
Electrophilic and Nucleophilic Character of Functional Groups
The reactivity of 1-(chloromethyl)-2-vinylbenzene is primarily dictated by the electrophilic nature of its two key functional groups. evitachem.com The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it an excellent electrophile for nucleophilic attack. evitachem.comresearchgate.net Similarly, the π-electron system of the vinyl group (-CH=CH₂) is susceptible to attack by electrophiles in addition reactions. evitachem.com
The chloromethyl group is highly susceptible to nucleophilic substitution, a reaction characteristic of benzylic halides. In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion, which is a good leaving group. evitachem.comresearchgate.net This process allows for the introduction of a wide variety of functional groups onto the benzene (B151609) ring, leaving the vinyl group intact for subsequent polymerization or modification, provided the reaction conditions are carefully controlled. researchgate.net
These substitution reactions typically proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, especially for primary halides like this one. libretexts.orgyoutube.com The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. youtube.com The accessibility of the chloromethyl group to the nucleophile is a critical factor, particularly when the molecule is incorporated into larger structures like polymer chains. researchgate.net The quaternization reaction with pyridine, for instance, is a well-established method for quantifying the number of accessible chloromethyl sites in copolymers. researchgate.net
Below is a table summarizing common nucleophilic substitution reactions at the chloromethyl site.
| Nucleophile | Reagent/Conditions | Product Functional Group |
| Hydroxide (B78521) (OH⁻) | Sodium or Potassium Hydroxide in aqueous solution | Alcohol (-CH₂OH) |
| Amines (e.g., R₂NH) | Dibutylamine | Tertiary Amine (-CH₂NR₂) |
| Carbazole | Carbazole in the presence of Sodium Hydride | N-substituted Carbazole |
| Pyridine | Pyridine | Pyridinium salt (-C₅H₅N⁺Cl⁻) |
This table is generated based on information from sources evitachem.comresearchgate.netresearchgate.net.
The vinyl group, an alkene functional group, primarily undergoes addition reactions where the carbon-carbon double bond is broken. wikipedia.org In contrast to the chloromethyl moiety, the vinyl group reacts with electrophiles. evitachem.com Electrophilic addition reactions can introduce various functionalities across the double bond. For example, halogens like bromine or hydrogen halides can be added to yield halogenated products. evitachem.com
Furthermore, the vinyl group can be oxidized using agents like potassium permanganate (B83412) to form epoxides or other oxygenated derivatives. evitachem.com Perhaps its most significant reaction is radical polymerization. This property allows this compound to act as a monomer or comonomer in the synthesis of functional polymers, such as chloromethylated polystyrene. wikipedia.orgevitachem.comresearchgate.net
The table below details key reactions involving the vinyl group.
| Reaction Type | Reagent | Product Type |
| Electrophilic Addition (Halogenation) | Bromine (Br₂) | Dibromoalkane |
| Electrophilic Addition (Hydrohalogenation) | Hydrogen Chloride (HCl) | Chloroalkane |
| Oxidation | Potassium Permanganate (KMnO₄) or m-CPBA | Epoxide/Diol |
| Radical Polymerization | Radical Initiator (e.g., AIBN) | Polymer (e.g., Poly(vinylbenzyl chloride)) |
This table is generated based on information from sources evitachem.comresearchgate.net.
Stereochemical Aspects of Reactions Involving the Vinyl Moiety
Reactions that take place at the vinyl group of this compound can lead to the formation of new stereocenters, introducing significant stereochemical complexity. The vinyl group itself is achiral, but addition reactions across the double bond can generate one or two chiral centers in the product.
For example, the electrophilic addition of a hydrogen halide (HX) to the vinyl group would create a new chiral center at the carbon bonded to the benzene ring, resulting in a racemic mixture of (R)- and (S)-enantiomers. Similarly, epoxidation of the vinyl group with an agent like m-chloroperbenzoic acid (m-CPBA) would produce a racemic mixture of the corresponding epoxide. The subsequent ring-opening of this epoxide by a nucleophile can lead to different diastereomeric products depending on whether the attack occurs via an Sₙ1 or Sₙ2 mechanism.
While specific stereochemical studies on the vinyl moiety of this compound are not extensively detailed in the provided literature, the general principles of alkene reactions apply. The stereochemical outcome (i.e., syn- or anti-addition) depends heavily on the reaction mechanism. For instance, halogenation with Br₂ typically proceeds via an anti-addition mechanism, while catalytic hydrogenation occurs with syn-addition.
Side Reactions and Product Distribution in Complex Systems
The bifunctional nature of this compound necessitates careful control over reaction conditions to achieve selective transformations and avoid unwanted side reactions. researchgate.net The most prominent side reaction when targeting the chloromethyl group is the unintended polymerization of the vinyl group. evitachem.comresearchgate.net This can be initiated by heat, light, or radical initiators, and is often suppressed by adding stabilizers during storage or by conducting reactions at low temperatures for short durations. wikipedia.orgresearchgate.net
Conversely, when the vinyl group is intended to be the reactive site (e.g., in polymerization), the chloromethyl group can also react, especially if nucleophiles are present in the system. In complex systems, such as in the synthesis of functional copolymers, the distribution of the monomer units is critical. For instance, when copolymerized with styrene (B11656), the resulting chloromethylated polystyrene's properties depend on the relative incorporation of the vinylbenzyl chloride monomer. wikipedia.org
The accessibility of the reactive sites can also dictate product distribution. In a polymer matrix, not all chloromethyl groups may be accessible to a reagent, leading to incomplete functionalization. researchgate.net Furthermore, in systems containing multiple different functional groups, selectivity can be an issue. Research has shown that in a molecule containing both epoxy and chloromethyl groups, a strong nucleophile like trisyl lithium reacts preferentially with the epoxy group, highlighting the competitive nature of reactions in complex chemical environments. researchgate.net
Polymerization Behavior and Polymer Material Science of 1 Chloromethyl 2 Vinylbenzene
Homopolymerization and Copolymerization Kinetics
The kinetics of polymerization for 1-(chloromethyl)-2-vinylbenzene are influenced by the chosen polymerization method, with radical, anionic, and cationic routes each presenting unique characteristics and challenges.
Free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting radicals add to the vinyl group of the monomer, initiating a propagating polymer chain.
The homopolymerization of vinylbenzyl chloride (VBC), a mixture of meta and para isomers, has been shown to proceed readily via radical polymerization researchgate.netukm.my. While specific kinetic data for the pure ortho isomer is scarce, the reactivity is expected to be comparable to that of styrene (B11656) and its other chlorinated derivatives. The chloromethyl group is generally stable under radical polymerization conditions, allowing for the formation of well-defined polymers.
In copolymerization with styrene, the reactivity ratios indicate how readily each monomer adds to a growing polymer chain. For the copolymerization of styrene (M1) and vinylbenzyl chloride (M2), the reactivity ratios are important parameters. Studies on the copolymerization of styrene with a mixture of vinylbenzyl chloride isomers have shown that the reactivity of VBC is slightly higher than that of styrene researchgate.net. This suggests that in a copolymerization of this compound and styrene, the former would be incorporated into the polymer chain at a slightly faster rate.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |
| Styrene | Vinylbenzyl Chloride (mixed isomers) | ~0.7 | ~1.4 | Radical Copolymerization |
This table presents typical reactivity ratios for the radical copolymerization of styrene and vinylbenzyl chloride (isomer mixture), providing an indication of the expected behavior for the ortho isomer.
Control over the radical polymerization of this compound can be achieved through controlled radical polymerization techniques, which are discussed in section 4.2. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Anionic polymerization is a living polymerization technique that can produce polymers with very well-defined structures. However, the direct anionic polymerization of this compound is problematic. The highly nucleophilic carbanion at the propagating chain end can react with the electrophilic chloromethyl group of the monomer or another polymer chain uni-bayreuth.de. This side reaction, known as self-termination or branching, leads to a loss of living character and broadens the molecular weight distribution.
The interaction between the propagating anion and the chloromethyl group can lead to several side reactions, including:
Nucleophilic attack: The propagating carbanion can attack the benzylic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-carbon bond. This can result in branching or cross-linking.
Elimination reactions: The presence of a strong base (the propagating anion) could potentially induce elimination reactions.
Due to these side reactions, the direct anionic polymerization of chloromethylated styrenes is generally avoided. A common strategy to overcome this is to use a protecting group for the functional moiety. For instance, a related monomer, m-(tert-butyldimethylsilyl)oxymethylstyrene, has been successfully polymerized anionically in a living manner. The resulting polymer was then quantitatively converted to poly(m-chloromethylstyrene) by removing the protecting group nih.gov. This two-step approach allows for the synthesis of well-defined poly(chloromethylstyrene) via an anionic route.
Cationic polymerization is another method for polymerizing vinyl monomers, particularly those with electron-donating substituents that can stabilize the propagating carbocation. The vinyl group of this compound is susceptible to cationic polymerization. However, similar to anionic polymerization, the chloromethyl group can participate in side reactions.
Living cationic polymerization offers a way to synthesize well-defined polymers by minimizing termination and chain transfer reactions wikipedia.org. In these systems, a dynamic equilibrium exists between active (ionic) and dormant (covalent) species wikipedia.org. For styrene derivatives, initiating systems often consist of a protonic acid or a carbocation source and a Lewis acid co-initiator mdpi.com.
The controlled cationic polymerization of p-(chloromethyl)styrene (p-CMS) has been achieved using an alcohol initiator in conjunction with the Lewis acid BF₃·OEt₂ acs.org. This system was found to proceed without significant side reactions involving the chloromethyl groups, leading to polymers with controlled molecular weights and relatively narrow molecular weight distributions (Mw/Mn = 1.5–1.8) acs.org. However, another study on the cationic polymerization of p-chlorostyrene and related para-substituted styrenes found that p-(chloromethyl)styrene did not polymerize in a living fashion under the specific conditions used wikipedia.org.
The living cationic polymerization of this compound would require careful selection of the initiator, Lewis acid, and reaction conditions to suppress side reactions involving the chloromethyl group, such as Friedel-Crafts alkylation of the aromatic rings on the polymer backbone by the propagating carbocation. The living nature of the polymerization would be confirmed by a linear increase in number-average molecular weight (Mn) with monomer conversion and the ability to form block copolymers.
Controlled Polymerization Techniques utilizing o-Chloromethylstyrene
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers by providing control over molecular weight, molecular weight distribution, and polymer architecture. Several of these techniques have been successfully applied to the polymerization of chloromethylstyrene.
Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), to reversibly terminate the propagating polymer chains researchgate.netresearchgate.net. This reversible termination establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species, allowing for controlled chain growth researchgate.net.
The TEMPO-mediated polymerization of a mixture of 3- and 4-(chloromethyl)styrene (CMS) has been shown to proceed in a living fashion kpi.ua. The polymerization rate was found to be unexpectedly higher than the thermal self-initiated polymerization of CMS, and it was suggested that transfer reactions to the chloromethyl groups might play a role in the polymerization kinetics acs.org. Despite this, the polymerization exhibited good control, with the ability to form block copolymers with styrene acs.org. The living nature was confirmed by chain extension experiments and NMR evidence of TEMPO-terminated chains kpi.ua.
| Initiating System | Monomer | Temperature (°C) | Polymerization Rate | Polydispersity Index (Mw/Mn) |
| AIBN/TEMPO | 3/4-Chloromethylstyrene | 130 | Faster than thermal polymerization | ~1.5 |
| Self-initiated/TEMPO | 3/4-Chloromethylstyrene | 130 | - | - |
This table summarizes findings from the TEMPO-mediated polymerization of a 3/4-(chloromethyl)styrene isomer mixture, indicating the potential for controlled polymerization of the ortho isomer.
Reversible-deactivation radical polymerization (RDRP) encompasses several techniques that provide controlled polymerization through a reversible activation-deactivation process of the propagating radicals. Two prominent RDRP methods applicable to this compound are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile RDRP technique that employs a transition metal complex (e.g., copper/bipyridine) as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. The polymerization of styrene and its derivatives by ATRP is well-established and generally exhibits first-order kinetics with respect to the monomer concentration, with the number-average molecular weight increasing linearly with conversion asianpubs.org.
Kinetic studies of the ATRP of styrene and chloromethylstyrene (isomer not specified) have been conducted, demonstrating first-order kinetics with respect to the monomers mdpi.com. The rate constant for the copolymerization was found to be influenced by the monomer-to-initiator ratio mdpi.com. The use of an initiator containing a chloromethyl group has also been explored for the ATRP of styrene, indicating the compatibility of this functional group with the ATRP system semanticscholar.org.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful RDRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism unipd.it. This method offers excellent control over the polymerization of a wide range of monomers, including styrenics.
The RAFT polymerization of chloromethylstyrene (CMS) has been investigated in a simultaneous radiation grafting system. The addition of a RAFT agent was found to suppress both graft polymerization and homopolymerization nih.gov. However, under a high concentration of the RAFT agent, the homopolymerization in the monomer solution proceeded via a typical RAFT process, yielding polymers with low dispersity nih.gov. This demonstrates the feasibility of controlling the polymerization of chloromethylstyrene using the RAFT technique. The kinetics of RAFT polymerization are complex and depend on the rate constants for addition, fragmentation, and propagation kyoto-u.ac.jp.
| RDRP Technique | Monomer(s) | Key Findings |
| ATRP | Styrene and Chloromethylstyrene | First-order kinetics with respect to monomers. Chain transfer to poly(chloromethylstyrene) units can occur. |
| RAFT | Chloromethylstyrene | Addition of RAFT agent suppresses homopolymerization. At high RAFT agent concentration, controlled polymerization is achieved. |
This table summarizes key findings for the RDRP of chloromethylstyrene, highlighting the applicability of these controlled polymerization techniques.
Design and Synthesis of Advanced Polymeric Architectures from this compound
The presence of both a polymerizable vinyl group and a reactive chloromethyl group makes this compound (o-VBC) and its structural isomer 1-(chloromethyl)-4-vinylbenzene (p-VBC) exceptionally versatile monomers for the design and synthesis of advanced polymeric architectures. The polymer backbone, poly(this compound), serves as a reactive platform, allowing for the creation of complex structures such as block copolymers, graft copolymers, and highly cross-linked networks through controlled polymerization techniques and subsequent chemical modifications.
Block Copolymers and Graft Copolymers
The synthesis of block and graft copolymers from this compound primarily leverages the chloromethyl group as an initiation site for controlled/living polymerization techniques. This "grafting from" approach allows for the growth of well-defined polymer chains of a different monomer from the poly(this compound) backbone.
Block Copolymers: Atom Transfer Radical Polymerization (ATRP) is a prominent method for creating block copolymers using a VBC-derived block. A polystyrene chain with a terminal chloromethyl group, for instance, can act as a macroinitiator for the polymerization of other monomers like methyl acrylate or methyl methacrylate. This transformation from one polymerization mechanism to another enables the synthesis of well-defined block copolymers with low polydispersity. Similarly, Nitroxide-Mediated Polymerization (NMP) has been employed to synthesize block copolymers such as poly(chloromethylstyrene-b-styrene). In this process, a TEMPO-capped poly(chloromethylstyrene) is first prepared and then used as a macroinitiator for the polymerization of styrene, yielding block copolymers with a low polydispersity index (PDI < 1.5). capes.gov.br
Graft Copolymers: The "grafting from" strategy is highly effective for synthesizing graft copolymers. A backbone polymer containing VBC units can be used to initiate the polymerization of a second monomer from multiple chloromethyl sites along its chain. For example, a TEMPO-functionalized polystyrene-butadiene-styrene (SBS) thermoplastic elastomer can serve as a macroinitiator to graft VBC or a mixture of VBC and styrene, creating graft copolymers with controlled architecture. researchgate.net This method allows for precise control over the macromolecular structure, which is useful for applications such as compatibilizers for polymer blends and emulsifiers. encyclopedia.pub Another approach involves the copolymerization of styrene and p-chloromethylstyrene to form a backbone, from which polyisoprene chains can be grafted. mcmaster.ca
The following table summarizes representative examples of block and graft copolymers synthesized using VBC.
| Polymer Architecture | Backbone/First Block | Grafted/Second Block | Polymerization Method | Reference |
| Block Copolymer | Poly(chloromethylstyrene) | Polystyrene | NMP | capes.gov.br |
| Graft Copolymer | Polystyrene | Poly(chloromethylstyrene) | NMRP | encyclopedia.pub |
| Graft Copolymer | Polydimethylsiloxane (PDMS) | Polystyrene | ATRP | researchgate.net |
| Graft Copolymer | Styrene-Butadiene-Styrene (SBS) | Poly(vinylbenzyl chloride) | NMP | researchgate.net |
Cross-linked Polymeric Materials and Hypercrosslinked Polymers
The chloromethyl group is an ideal functionality for introducing cross-links into polymeric materials, either during or after polymerization. This leads to the formation of robust networks with tailored properties.
Cross-linked Materials: Conventional cross-linked materials are often prepared by copolymerizing this compound with a cross-linking agent like divinylbenzene (B73037) (DVB). The resulting chloromethylated styrene-divinylbenzene resins are widely used in applications such as solid-phase peptide synthesis (Merrifield resins) and as ion-exchange resins. sigmaaldrich.com The degree of cross-linking, typically ranging from 1% to 2% DVB, can be controlled to tune the mechanical properties and swelling behavior of the resulting polymer beads.
Hypercrosslinked Polymers (HCPs): A more advanced strategy involves the post-polymerization hypercrosslinking of polymers derived from VBC. This process, often catalyzed by a Friedel-Crafts catalyst such as iron(III) chloride, utilizes the reactive chloromethyl groups to form extensive methylene (B1212753) bridges between adjacent aromatic rings on the polymer chains. nih.govmdpi.com This internal alkylation transforms a soluble or lightly cross-linked polymer into a rigid, three-dimensional network characterized by a very high density of cross-links and permanent microporosity. encyclopedia.pubnih.gov
The hypercrosslinking of poly(vinylbenzyl chloride) or its copolymers results in materials with exceptionally high specific surface areas (up to 2000 m²/g) and a hierarchical pore structure. encyclopedia.pubnih.gov These properties are highly desirable for applications in gas adsorption, separation, and catalysis. The process can be applied to various polymer morphologies, including polyHIPEs (poly(high internal phase emulsions)), to introduce nanoporosity within an existing macroporous structure. nih.govresearchgate.net Studies have shown that a minimum concentration of the functional VBC monomer (approximately 30 mol%) is necessary to effectively induce nanoporosity during hypercrosslinking. nih.govdntb.gov.ua
The table below contrasts conventional and hypercrosslinked polymers derived from VBC.
| Property | Conventionally Cross-linked Polymer (e.g., with DVB) | Hypercrosslinked Polymer (Post-polymerization) |
| Cross-linking Method | Copolymerization with a cross-linker (e.g., DVB) | Internal Friedel-Crafts alkylation of chloromethyl groups |
| Network Structure | Gel-type, swells in good solvents | Rigid, permanent microporous network |
| Porosity | Primarily macroporous or gel-type | Hierarchical (micro-, meso-, and macropores) |
| Surface Area | Low to moderate | Very high (e.g., >1000 m²/g) |
| Typical Application | Ion-exchange resins, solid-phase synthesis supports | Gas storage, adsorbents, catalyst supports |
Functionalization of Polymer Backbones Derived from this compound
The poly(this compound) backbone is an excellent precursor for a wide range of functional polymers due to the high reactivity of the benzylic chloride group. This group readily undergoes nucleophilic substitution reactions, allowing for the introduction of a vast array of chemical functionalities via post-polymerization modification. This strategy allows a single precursor polymer to be converted into a library of materials with diverse properties.
Common functionalization reactions include:
Quaternization: Reaction with tertiary amines, such as trimethylamine (B31210), converts the polymer into a strong polyelectrolyte or anion-exchange resin. researchgate.net This is a foundational reaction for preparing anion exchange membranes.
Introduction of Thiol Groups: A two-step process involving initial substitution with thiouronium followed by conversion to a thiolate provides a polymer backbone with multiple reactive thiol functionalities. researchgate.net
Attachment of Photoreactive Moieties: Various photoreactive groups can be attached to the polymer backbone. For example, pendant benzophenone, carbazole, fluorenone, and sulfonylazido moieties have been introduced, leading to polymers that can be photocrosslinked upon irradiation. capes.gov.br
Carbene Transfer Agents: Imidazolium salts can be formed on the polymer side chains, which can then be used to create polymer-supported Ag(I)-NHC (N-heterocyclic carbene) complexes. These materials can act as carbene transfer agents to form other polymer-supported metal-NHC catalysts. researchgate.net
This versatility makes poly(this compound) a key intermediate in materials science, enabling the creation of functional polymers for applications ranging from catalysis and separation to biomaterials and optical materials. researchgate.net
Derivatization and Functionalization Strategies
Introduction of Diverse Chemical Functionalities via the Chloromethyl Group
The chloromethyl group on the benzene (B151609) ring is the primary site for introducing a wide variety of chemical functionalities through nucleophilic substitution reactions. The benzylic chloride is an excellent leaving group, facilitating reactions with a broad spectrum of nucleophiles under relatively mild conditions. This allows for the precise installation of new functional groups while preserving the polymerizable vinyl moiety for subsequent transformations.
Common nucleophilic substitution reactions involve the displacement of the chloride ion by oxygen, nitrogen, or sulfur-based nucleophiles. For instance, reaction with alcohols or phenoxides yields ethers, while reaction with amines produces secondary or tertiary amines. Thiolates readily displace the chloride to form thioethers, and carboxylate salts can be used to generate esters. These transformations are fundamental in tailoring the chemical and physical properties of the resulting molecule.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine | 2-Amino-1-butanol | Secondary Amine | Amino Alcohol Derivative |
| Thiol | Ethanethiol | Thioether | Vinylbenzyl Thioether |
| Carboxylate | Sodium Acetate | Ester | Vinylbenzyl Ester |
| Hydroxide (B78521) | Sodium Hydroxide | Alcohol | (2-vinylphenyl)methanol |
| Azide (B81097) | Sodium Azide | Azide | 1-(Azidomethyl)-2-vinylbenzene |
Post-Polymerization Modification of Poly(1-(Chloromethyl)-2-vinylbenzene)
The polymer derived from this compound, poly(this compound), serves as a highly valuable reactive polymer scaffold. The pendant chloromethyl groups along the polymer backbone are readily accessible for chemical transformation, allowing for the synthesis of functional polymers with tailored properties. This approach, known as post-polymerization modification, is advantageous as it allows for the synthesis of a single parent polymer which can then be diversified into a library of functional materials. chemicalbook.com
A common modification is the quaternization of the chloromethyl groups by reacting the polymer with tertiary amines, such as trimethylamine (B31210) or N,N,N′,N′-tetramethyl hexanediamine, to introduce quaternary ammonium (B1175870) salts. rsc.org This transforms the neutral polymer into a polyelectrolyte or an ion-exchange resin. Similarly, reaction with other amines, like glucosamine, can be used to attach biologically relevant molecules to the polymer chain. nih.gov Another powerful technique is the conversion of the chloromethyl groups to azide moieties by substitution with sodium azide. These azide-functionalized polymers can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, providing an efficient and highly specific method for attaching a wide variety of molecules. rsc.orgwiley-vch.de Furthermore, cross-linking of the polymer chains can be achieved by reacting the chloromethyl groups with multifunctional molecules, such as polybenzimidazole, to create robust network structures for applications like anion exchange membranes. nih.govmdpi.com
| Reagent | Functional Group Introduced | Resulting Polymer Type | Application Example |
|---|---|---|---|
| Trimethylamine (TMA) | Quaternary Ammonium | Anion Exchange Polymer | Ion Exchange Resins rsc.org |
| Glucosamine | Hexosamine | Biofunctional Polymer | Biomaterials nih.gov |
| Sodium Azide (NaN₃) | Azide (-N₃) | Reactive Polymer for "Click" Chemistry | Functional Material Synthesis rsc.orgwiley-vch.de |
| Polybenzimidazole (PBI) | Tertiary Amine Cross-links | Cross-linked Membrane | Anion Exchange Membranes nih.govmdpi.com |
| 2-Amino-1-butanol | Hydroxy-functional side chains | Functionalized Copolymer | Modified Binders itu.edu.tr |
Synthesis of Specialized Monomers and Initiators from this compound
Beyond its direct use in polymerization, this compound is a key starting material for the synthesis of more complex, specialized monomers and initiators. Its bifunctional nature allows for the modification of the chloromethyl group to introduce a desired functionality, yielding a new monomer that can be polymerized to create polymers with specific properties. wikipedia.org
One such strategy involves the synthesis of macromonomers. For example, a benzylic alcohol can be reacted with this compound to form a larger monomeric unit (a macromonomer) with a terminal vinyl group that can be subsequently copolymerized with other monomers like styrene (B11656). kpi.ua This approach allows for the creation of well-defined graft or branched copolymers.
Furthermore, the reactive chloromethyl group can be transformed into an initiating group for other types of polymerization. For instance, it can be converted into a group capable of initiating Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers where the poly(this compound) backbone serves as a macroinitiator. beilstein-journals.org The molecule can also be modified to create photoinitiators. While direct synthesis from this compound requires specific pathways, related structures are used to create photoinitiators by reacting them with compounds like (3-isocyanatopropyl) triethoxysilane (B36694) and 2-hydroxy-2-methyl-1-phenylpropane-1-one, indicating the potential for creating light-sensitive initiating systems. mdpi.com
Applications in Organic Synthesis as a Building Block for Complex Molecules
The utility of this compound extends beyond polymer science into the realm of complex organic synthesis. Its ability to act as a bifunctional building block allows for its incorporation into a variety of intricate molecular architectures.
Precursors for Bioactive Compounds (e.g., nucleoside analogs)
A significant application of this compound is in the synthesis of precursors for bioactive molecules, particularly nucleoside analogs. Nucleoside analogs are a critical class of therapeutic agents, often used as antiviral and anticancer drugs. nih.gov Their synthesis frequently involves the alkylation of a heterocyclic nucleobase (such as purines or pyrimidines) or a sugar moiety. nih.govub.edu
The benzylic chloride of this compound makes it an effective alkylating agent for this purpose. In a typical synthetic route, the nitrogen atom of a purine (B94841) or pyrimidine (B1678525) base acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This reaction forms a covalent bond between the nucleobase and the vinylbenzyl group. A major challenge in the alkylation of purines is controlling the regioselectivity, as reactions can occur at different nitrogen atoms (e.g., N7 or N9). nih.govub.edu Reaction conditions can be optimized to favor the desired isomer. The resulting vinylbenzyl-substituted nucleobase can then be further modified or incorporated into a larger molecule, demonstrating the role of this compound as a key intermediate in the synthesis of complex, potentially bioactive compounds.
Advanced Applications in Materials Science and Organic Chemistry Chemical Research Focus
Role in Functionalized Polymer Synthesis
1-(Chloromethyl)-2-vinylbenzene serves as a highly versatile monomer for the synthesis of functionalized polymers. researchgate.net Its vinyl group readily participates in various polymerization reactions, including free-radical polymerization and controlled radical polymerization techniques. The presence of the chloromethyl group on the aromatic ring provides a reactive handle for a wide array of nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the polymer structure. This dual reactivity is instrumental in designing polymers with specific chemical and physical properties for targeted applications. researchgate.net
Ion Exchange Membranes (e.g., Anion Exchange Membranes)
A significant application of this compound is in the fabrication of anion exchange membranes (AEMs). These membranes are crucial components in various electrochemical technologies, including fuel cells, electrodialysis, and water treatment. researchgate.netgoogle.com The synthesis of AEMs often involves the copolymerization of this compound with a crosslinking agent, such as divinylbenzene (B73037), to form a robust and insoluble polymer matrix. researchgate.netkpi.ua
The chloromethyl groups within the polymer matrix are subsequently quaternized by reacting them with tertiary amines, such as trimethylamine (B31210), to introduce positively charged quaternary ammonium (B1175870) groups. researchgate.netresearchgate.net These fixed positive charges are responsible for the membrane's ability to conduct anions. The properties of the resulting AEM, such as ion exchange capacity (IEC), water uptake, and ionic conductivity, can be precisely controlled by adjusting the ratio of this compound in the initial copolymerization. kpi.ua
For instance, copolymer membranes of chloromethylstyrene and divinylbenzene can be reacted with 4-vinylpyridine (B31050) and subsequently with trimethylamine to create highly structured AEMs. kpi.ua This process can lead to the formation of a ladder-like polymer structure within the membrane matrix, resulting in higher fixed ion concentrations compared to conventional AEMs. kpi.ua
| Property | Description | Significance in AEMs |
| Ion Exchange Capacity (IEC) | The number of milliequivalents of ions per dry gram of the polymer. | A higher IEC generally leads to higher ionic conductivity. |
| Water Uptake | The amount of water absorbed by the membrane. | Affects the membrane's dimensional stability and the mobility of ions. |
| Ionic Conductivity | The measure of a membrane's ability to conduct ions. | A key performance metric for AEMs in electrochemical devices. |
| Mechanical Strength | The ability of the membrane to withstand physical stress. | Crucial for the durability and longevity of the membrane in practical applications. |
Research has also explored the use of polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS) triblock copolymers for AEM synthesis. The polystyrene blocks are functionalized via chloromethylation and subsequent quaternization with trimethylamine. researchgate.net These AEMs exhibit a phase-separated morphology with well-defined ionic channels, leading to high hydroxide (B78521) ion conductivity, reaching up to 136 mS/cm at 70°C. researchgate.net
Photoresist Materials Development
In the field of microelectronics and microlithography, this compound is utilized in the development of photoresist materials. Photoresists are light-sensitive materials used to form patterned coatings on surfaces. The chloromethyl group in polymers derived from this compound can undergo various chemical transformations upon exposure to light or other forms of radiation, making it a key component in certain resist formulations.
Polymers containing chloromethylstyrene units have been investigated for their use as photo-sensitizers and photoresists. asianpubs.org The reactivity of the benzylic chlorine atom allows for crosslinking reactions or changes in solubility upon irradiation, which are the fundamental principles behind the functioning of negative and positive photoresists, respectively. For example, the chloromethyl group can be susceptible to photochemically induced bond cleavage or can react with other components in the photoresist formulation to create a crosslinked, insoluble network in the exposed regions.
Development of Polymeric Catalysts and Supports
The reactive nature of the chloromethyl group makes polymers derived from this compound excellent candidates for the development of polymeric catalysts and supports. cmu.edu By anchoring catalytically active species or catalyst precursors onto the polymer backbone via the chloromethyl group, heterogeneous catalysts can be prepared. These polymer-supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and improved catalyst stability.
For example, hydrophobic poly(divinylbenzene) polymer-supported ruthenium nanoparticle catalysts have demonstrated high activity and stability for the hydrogenation of pyridines in water. nih.gov While this specific example uses divinylbenzene, the principle of creating a porous, functionalizable polymer support is directly applicable to copolymers containing this compound, which would allow for the covalent attachment of a wider variety of catalytic species. The synthesis of monodisperse porous polymer particles through seeded polymerization, which can then be functionalized, is a common strategy in this area. researchgate.net
Advanced Chemical Intermediates in Specialized Syntheses
Beyond its use in polymerization, this compound serves as an advanced chemical intermediate in various specialized organic syntheses. Its dual functionality allows for sequential or orthogonal chemical transformations. The vinyl group can participate in reactions such as Diels-Alder or Heck coupling, while the chloromethyl group can be converted into a wide range of other functional groups.
The benzylic chlorine is highly susceptible to nucleophilic substitution, allowing for the introduction of functionalities such as azides, amines, thiols, and phosphines. researchgate.net This versatility makes this compound a valuable building block for the synthesis of complex molecules with precise structural features. For instance, it can be used to synthesize new monomers by reacting the chloromethyl group with a suitable nucleophile, leaving the vinyl group intact for subsequent polymerization. researchgate.netasianpubs.org
Application in Surface Functionalization
The modification of surfaces to impart specific properties is a cornerstone of modern materials science. This compound and its polymers can be used to functionalize the surfaces of various substrates. This can be achieved by grafting polymers containing this compound units onto a surface or by directly reacting the monomer with a suitably prepared surface.
The chloromethyl groups on the functionalized surface can then be used as anchor points for the immobilization of biomolecules, catalysts, or other functional moieties. This approach has been used to create surfaces with tailored wettability, biocompatibility, or catalytic activity. The ability to introduce a high density of reactive sites onto a surface makes this a powerful technique for creating advanced functional materials.
Analytical Methodologies for Characterization in Research
Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are critical for the unambiguous structural confirmation of the 1-(chloromethyl)-2-vinylbenzene monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure by probing the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic nuclei. For this compound, the ¹H NMR spectrum provides distinct signals that confirm the presence of its key functional groups. The protons of the vinyl group typically produce a complex set of signals (a multiplet) between δ 5.3 and 7.0 ppm. A characteristic singlet for the chloromethyl (-CH₂Cl) protons is observed further upfield, generally around δ 4.6 ppm. The protons on the aromatic ring generate signals in the δ 7.2 to 7.5 ppm region. These chemical shifts are crucial for distinguishing it from its isomers, such as 1-(chloromethyl)-4-vinylbenzene.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet |
| Vinyl (-CH=CH₂) | ~5.3 - 7.0 | Multiplet |
Mass Spectrometry (MS) complements NMR by determining the molecular weight and fragmentation pattern of the compound. The mass spectrum for this compound will display a molecular ion peak corresponding to its molecular weight of approximately 152.62 g/mol , confirming its elemental composition. nih.gov The fragmentation pattern, which shows how the molecule breaks apart upon ionization, provides further structural evidence.
Chromatographic Methods for Purity and Separation (HPLC, UPLC)
To ensure the quality of the monomer and analyze reaction outcomes, chromatographic techniques are indispensable for assessing purity and separating this compound from isomers or impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques widely used for this purpose. nih.govsigmaaldrich.com These methods separate the components of a mixture as they are carried by a mobile phase through a stationary phase packed in a column. For a relatively non-polar molecule like this compound, reversed-phase HPLC is a common approach. This setup uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. The purity is quantified by comparing the area of the main peak in the resulting chromatogram to the total area of all peaks. UPLC, which uses smaller stationary phase particles, offers faster analysis times and higher resolution compared to traditional HPLC. sigmaaldrich.com
Thermal Analysis Techniques (TGA) for Polymer Characterization
After polymerization, the thermal stability of the resulting polymer, poly(this compound), is a critical property that can be evaluated using thermal analysis.
Microscopic and Scattering Techniques for Morphological Studies (e.g., SAXS for membranes)
The performance of polymeric materials, particularly in applications like separation membranes, is heavily dependent on their internal morphology.
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate the nanoscale structure and morphology of materials. cmu.edu When polymers derived from this compound are used to create functional materials like anion exchange membranes, SAXS is employed to study their internal architecture. These membranes often feature a phase-separated morphology, consisting of hydrophobic polymer backbone domains and hydrophilic, ion-conducting domains created by functionalizing the chloromethyl groups. SAXS analysis can reveal the size, shape, and, most importantly, the average spacing between these ion-conducting channels. A well-defined peak in the SAXS profile indicates a highly ordered, periodic microphase separation, which is often correlated with enhanced ion conductivity and superior membrane performance.
Future Perspectives and Research Challenges
Development of Sustainable and Green Synthetic Routes
A major challenge in the broader chemical industry is the development of environmentally benign and sustainable manufacturing processes. Traditional synthesis routes for vinylbenzyl chloride (VBC) isomers often involve chlorination and dehydrohalogenation steps that can utilize harsh reagents and generate significant waste streams. univook.comgoogle.com Future research is increasingly directed towards greener alternatives.
Key research directions include:
Catalytic Processes: Developing highly selective and efficient catalytic systems can minimize by-product formation. Research into vapor-phase processes using solid catalysts, such as silica-based particles, aims to create continuous, high-temperature methods for the preparation of substituted vinylbenzyl chlorides from materials like ethyltoluene. google.com
Alternative Solvents and Reagents: The exploration of greener solvents, such as water, ionic liquids, or supercritical fluids like carbon dioxide, is a critical area. rsc.org These can replace traditional volatile organic compounds (VOCs), reducing environmental impact. Similarly, replacing conventional chlorinating agents like thionyl chloride with more benign alternatives is a key goal. univook.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. This involves designing multi-step syntheses into one-pot catalytic cascade processes. rsc.org For instance, a methanol-to-vinyl chloride (MTV) route has been proposed that could offer significant reductions in climate impact and cost compared to traditional ethylene-based processes. nih.gov
The following table summarizes potential green chemistry approaches for the synthesis of vinylbenzyl chloride derivatives:
| Approach | Traditional Method | Green Alternative | Potential Benefits |
| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water, Supercritical CO2, Ionic Liquids | Reduced VOC emissions, lower toxicity, easier catalyst recycling |
| Catalysis | Stoichiometric Reagents | Heterogeneous/Homogeneous Catalysts (e.g., Vanadium Oxide, Pd Nanoparticles) | Increased selectivity, reusability of catalyst, lower energy consumption |
| Reaction Type | Multi-step batch processes | Continuous flow, one-pot cascade reactions | Improved efficiency, reduced waste, enhanced safety |
| Feedstock | Petroleum-derived hydrocarbons | Renewable C1 feedstocks (e.g., Methanol) | Reduced carbon footprint, sustainability |
Precision Polymerization for Tailored Material Properties
The ability to precisely control the architecture of polymers derived from 1-(chloromethyl)-2-vinylbenzene is crucial for creating materials with specific, predictable properties. While conventional free radical polymerization is a straightforward method, it offers limited control over polymer structure. univook.com The future lies in advanced, controlled/living polymerization techniques. univook.commdpi.com
Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are at the forefront of this research. univook.com These methods allow for the synthesis of polymers with:
Controlled Molecular Weight and Narrow Dispersity: RAFT polymerization, for example, has been successfully used to create well-defined poly(vinylbenzyl chloride) (PVBC) chains. beilstein-journals.orgnih.gov This control is essential for applications where polymer size and uniformity are critical.
Complex Architectures: These techniques enable the creation of sophisticated polymer structures like block copolymers, star polymers, and polymer brushes grafted onto surfaces. researchgate.netnih.gov For instance, PVBC has been used as a macro-initiator for the ring-opening polymerization of lactide, resulting in well-defined block copolymers. researchgate.net
Functional Nanoparticles: Researchers have used RAFT to graft PVBC chains from silica (B1680970) nanoparticle cores, creating core-shell particles with monodisperse size and a highly functional surface. beilstein-journals.orgnih.govnih.gov
The table below compares key features of different polymerization techniques for VBC:
| Polymerization Technique | Control over Molecular Weight | Polydispersity Index (PDI) | Ability to Form Complex Architectures | Key Advantages |
| Free Radical Polymerization | Poor | High (>1.5) | Limited | Simple, robust, cost-effective |
| ATRP | Good | Low (<1.5) | High | Well-established, versatile for various monomers |
| RAFT Polymerization | Excellent | Very Low (<1.2) | High | Tolerant to a wide range of functional groups and reaction conditions |
| Nitroxide-Mediated Polymerization (NMP) | Good | Low (<1.5) | High | Can be performed without a metal catalyst |
The challenge remains in optimizing these controlled polymerization processes for industrial scale-up, improving initiator efficiency, and expanding the library of accessible polymer architectures. beilstein-journals.org
Exploration of Novel Chemical Transformations
The chloromethyl group on the poly(this compound) backbone is a highly versatile reactive handle, allowing for extensive post-polymerization modification. nih.gov This functionality is a gateway to a vast array of new materials. Future research will focus on exploring novel, efficient, and selective chemical transformations.
Key areas of exploration include:
Nucleophilic Substitution: The chloride is an excellent leaving group, readily undergoing nucleophilic substitution. beilstein-journals.orgnih.gov This allows for the introduction of countless functional groups, including amines (for quaternization to create polyelectrolytes), azides (for "click" chemistry), and alkoxides. acs.orgresearchgate.net
"Click" Chemistry: The introduction of azide (B81097) groups onto the polymer backbone enables subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. researchgate.net This high-efficiency reaction is ideal for attaching complex molecules, such as biomolecules or fluorescent tags.
Grafting and Cross-linking: The chloromethyl group can act as an initiation site for other polymerization methods, like ATRP, allowing for the "grafting-from" of different polymer chains to create complex comb or brush architectures. nih.gov It can also be used in cross-linking reactions to form robust networks, as seen in the development of anion exchange membranes where it cross-links with polybenzimidazole. acs.org
Bulky Group Attachment: Introducing sterically demanding groups, such as tris(trimethylsilyl)methyl (Tsi), can dramatically alter the polymer's properties, leading to increased thermal stability and rigidity. researchgate.net
The challenge is to achieve these modifications with high efficiency and selectivity, avoiding unwanted side reactions and ensuring the final material possesses the desired purity and functionality for advanced applications.
Interdisciplinary Applications in Emerging Technologies
The true potential of this compound and its derivatives will be realized through their application in cutting-edge, interdisciplinary fields. The tailorability of its polymers makes it a candidate material for numerous advanced technologies.
Future application areas include:
Biomedical Materials: The functional handle allows for the attachment of biomolecules. For example, microspheres made from PVBC have been functionalized with glucosamine, which is implicated in molecular recognition processes. tandfonline.com Further research could lead to applications in drug delivery, biosensors, and tissue engineering.
Advanced Membranes: Polymers derived from VBC are heavily researched for membrane applications. By functionalizing the polymer with quaternary ammonium (B1175870) groups, it can be converted into an anion exchange membrane (AEM) for use in fuel cells and water electrolyzers. acs.orgsigmaaldrich.com Future work will focus on improving ionic conductivity, mechanical strength, and chemical stability. acs.orgrsc.org
Electronics and Photonics: As a derivative of styrene (B11656), PVBC-based materials possess good dielectric properties and processability. They have been investigated as high-performance negative resists for e-beam and X-ray lithography, crucial for manufacturing integrated circuits. aip.org Further modifications could lead to novel optical or conductive materials. researchgate.net
Specialty Resins and Coatings: The monomer is a valuable precursor for creating ion-exchange resins used in water purification and chemical processing. polysciences.com Its polymers can also be used in specialty coatings to enhance chemical resistance and adhesion. polysciences.com
The primary challenge in these areas is the translation from laboratory-scale research to commercially viable products. This requires not only optimizing the material's performance but also ensuring its long-term stability, scalability of production, and cost-effectiveness.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(chloromethyl)-2-vinylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or electrophilic substitution using 2-vinylbenzene derivatives with chloromethylation reagents (e.g., chloromethyl methyl ether or SOCl₂). Reaction temperature (optimized at 0–25°C) and solvent polarity (e.g., dichloromethane or toluene) significantly affect regioselectivity and yield .
- Data Reference : CRC Handbook reports a boiling point range of 170–175°C and a density of ~1.2 g/cm³ for analogous chloromethylated aromatics, which can guide purification strategies .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodology :
- ¹H NMR : The vinyl group (δ 5.2–6.5 ppm, multiplet) and chloromethyl (-CH₂Cl, δ 4.5–4.8 ppm) protons are diagnostic. Coupling constants (J = 10–17 Hz for trans-vinyl protons) help confirm stereochemistry.
- ¹³C NMR : The chloromethyl carbon resonates at δ 45–50 ppm, while vinyl carbons appear at δ 115–135 ppm.
- IR : C-Cl stretch at ~650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to volatility (vapor pressure ~0.5 mmHg at 25°C) and potential lachrymatory effects. Neutralize spills with sodium bicarbonate, and store under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing chloromethyl group influence the reactivity of the vinyl moiety in Diels-Alder or polymerization reactions?
- Methodology : The chloromethyl group increases electrophilicity of the vinyl group, accelerating cycloaddition with electron-rich dienes (e.g., anthracene). Kinetic studies using UV-Vis spectroscopy (λmax shift) or computational DFT calculations (HOMO-LUMO gap analysis) can quantify this effect. Competitive side reactions (e.g., radical polymerization) require inhibitors like TEMPO .
Q. What strategies mitigate competing side reactions during chloromethylation of 2-vinylbenzene derivatives?
- Methodology :
- Byproduct Analysis : GC-MS or HPLC identifies oligomers (from vinyl polymerization) or dichlorinated byproducts.
- Optimization : Lower reaction temperatures (0–5°C) and stoichiometric control of chloromethylating agents reduce dichloromethylation. Catalytic Lewis acids (e.g., ZnCl₂) improve selectivity .
Q. How can computational chemistry predict the stability and regioselectivity of this compound derivatives?
- Methodology :
- DFT Calculations : Compare thermodynamic stability of isomers using Gibbs free energy (ΔG).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates in SN1 mechanisms).
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set .
Q. What are the challenges in characterizing degradation products of this compound under environmental conditions?
- Methodology : Accelerated degradation studies (e.g., UV irradiation or hydrolysis at pH 7–9) followed by LC-HRMS identify metabolites like 2-vinylbenzyl alcohol (m/z 135.08) or chlorinated quinones. Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risks .
Data Contradictions and Resolution
- vs. 17 : Discrepancies in reported boiling points (e.g., 172°C in CRC vs. 119°C in other sources) may arise from isomer purity or measurement methods. Validate via differential scanning calorimetry (DSC) .
- : Conflicting synthetic outcomes (pyridine-dependent vs. independent chloromethylation) highlight the need for controlled reagent purity and moisture-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
